REACTION_CXSMILES
|
[CH3:1][C:2]1[C@@H:7]2C(C)(C)[C@@H](C2)C[CH:3]=1.[B:11]([CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1)[CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:21])([CH3:20])[CH:14]([CH2:15]2)[CH2:13]1.C1CCC=CC=1.C[N+]([O-])(C)C.C1(O)CCCC=C1.C1(O)CCC=CC1>O1CCCC1>[B:11]([CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:20])([CH3:21])[CH:14]([CH2:15]2)[CH2:13]1)[CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1.[CH3:3][C:2](=[CH2:1])[CH3:7] |^1:10,61|
|
Name
|
lithium tert-butyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H]2C[C@H]1C2(C)C
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
11B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
after stirring the reaction mixture at -25° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
A second reaction mixture at -78° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C@@H:7]2C(C)(C)[C@@H](C2)C[CH:3]=1.[B:11]([CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1)[CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:21])([CH3:20])[CH:14]([CH2:15]2)[CH2:13]1.C1CCC=CC=1.C[N+]([O-])(C)C.C1(O)CCCC=C1.C1(O)CCC=CC1>O1CCCC1>[B:11]([CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:20])([CH3:21])[CH:14]([CH2:15]2)[CH2:13]1)[CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1.[CH3:3][C:2](=[CH2:1])[CH3:7] |^1:10,61|
|
Name
|
lithium tert-butyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H]2C[C@H]1C2(C)C
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
11B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
after stirring the reaction mixture at -25° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
A second reaction mixture at -78° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |